molecular formula C15H13FN4O B11067135 5-(2-fluorophenyl)-2-(3-methoxybenzyl)-2H-tetrazole

5-(2-fluorophenyl)-2-(3-methoxybenzyl)-2H-tetrazole

Cat. No.: B11067135
M. Wt: 284.29 g/mol
InChI Key: NXCINALEISHMKU-UHFFFAOYSA-N
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Description

3-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}phenyl methyl ether is a complex organic compound characterized by the presence of a fluorophenyl group, a tetraazole ring, and a phenyl methyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}phenyl methyl ether typically involves multiple steps, starting with the preparation of the tetraazole ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the etherification of the phenyl group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl ethers.

Scientific Research Applications

3-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the tetraazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[5-(2-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}phenyl methyl ether
  • 3-{[5-(2-Bromophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}phenyl methyl ether
  • 3-{[5-(2-Methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}phenyl methyl ether

Uniqueness

The presence of the fluorophenyl group in 3-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}phenyl methyl ether imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. These characteristics can enhance its performance in various applications, making it a compound of significant interest in research and industry.

Properties

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

IUPAC Name

5-(2-fluorophenyl)-2-[(3-methoxyphenyl)methyl]tetrazole

InChI

InChI=1S/C15H13FN4O/c1-21-12-6-4-5-11(9-12)10-20-18-15(17-19-20)13-7-2-3-8-14(13)16/h2-9H,10H2,1H3

InChI Key

NXCINALEISHMKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2N=C(N=N2)C3=CC=CC=C3F

Origin of Product

United States

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